molecular formula C14H22N4O2 B6799875 (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide

(1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B6799875
M. Wt: 278.35 g/mol
InChI Key: LREUPIICYKJWHH-BBBLOLIVSA-N
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Description

(1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[221]heptane-2-carboxamide is a complex organic compound that features a unique bicyclic structure combined with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxabicycloheptane core, followed by the introduction of the triazole ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide include other triazole-containing bicyclic compounds. Examples include:

  • (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylate
  • (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)13-16-11(17-18-13)7-15-12(19)9-6-8-4-5-10(9)20-8/h8-10H,4-7H2,1-3H3,(H,15,19)(H,16,17,18)/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREUPIICYKJWHH-BBBLOLIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=N1)CNC(=O)C2CC3CCC2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NNC(=N1)CNC(=O)[C@@H]2C[C@H]3CC[C@@H]2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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